molecular formula C18H18ClNO2 B12069317 Aporeine hydrochloride CAS No. 7633-71-8

Aporeine hydrochloride

Cat. No.: B12069317
CAS No.: 7633-71-8
M. Wt: 315.8 g/mol
InChI Key: SFAVZRNMTSBKPO-UQKRIMTDSA-N
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Description

Aporeine hydrochloride, also known as (7aS)-6,7,7a,8-Tetrahydro-7-methyl-5H-benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline hydrochloride, is an aporphine alkaloid. It can be isolated from various plants such as Annona senegalensis, Turkish Papaver, and Rollinia leptopetala. This compound has been reported to exhibit antibacterial and antifungal activities, as well as selective inhibitory effects on Cox-2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of aporeine hydrochloride involves the cyclization of appropriate precursors under specific conditions. One common method includes the cyclo-condensation of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia to form 1,4-dihydropyridines, which undergo oxidation to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Aporeine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Aporeine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of aporeine hydrochloride involves its interaction with molecular targets such as Cox-2. By selectively inhibiting Cox-2, it reduces the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects. This interaction occurs through the binding of the compound to the active site of the enzyme, blocking its activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to aporeine hydrochloride include other aporphine alkaloids such as roemerine and 1,2-methylenedioxyaporphine .

Uniqueness

What sets this compound apart from these similar compounds is its specific inhibitory effect on Cox-2, which is not commonly observed in other aporphine alkaloids. This unique property makes it a promising candidate for developing anti-inflammatory drugs .

Properties

CAS No.

7633-71-8

Molecular Formula

C18H18ClNO2

Molecular Weight

315.8 g/mol

IUPAC Name

(12S)-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaene;hydrochloride

InChI

InChI=1S/C18H17NO2.ClH/c1-19-7-6-12-9-15-18(21-10-20-15)17-13-5-3-2-4-11(13)8-14(19)16(12)17;/h2-5,9,14H,6-8,10H2,1H3;1H/t14-;/m0./s1

InChI Key

SFAVZRNMTSBKPO-UQKRIMTDSA-N

Isomeric SMILES

CN1CCC2=CC3=C(C4=C2[C@@H]1CC5=CC=CC=C54)OCO3.Cl

Canonical SMILES

CN1CCC2=CC3=C(C4=C2C1CC5=CC=CC=C54)OCO3.Cl

Origin of Product

United States

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